molecular formula C12H17NO8 B8114217 Acid-PEG2-NHS ester

Acid-PEG2-NHS ester

Cat. No.: B8114217
M. Wt: 303.26 g/mol
InChI Key: IWDVUAAFWRODRC-UHFFFAOYSA-N
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Description

Acid-PEG2-NHS ester is a chemical compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an acid group and an N-hydroxysuccinimide (NHS) ester group. The compound is widely used in bioconjugation and crosslinking applications due to its ability to react with primary amines to form stable amide bonds. This makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG2-NHS ester typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is often stored under desiccated conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Acid-PEG2-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient at neutral to slightly basic pH (7-9) .

Common Reagents and Conditions:

    Reagents: Primary amines, such as those found in proteins and peptides.

    Conditions: The reaction is typically carried out in aqueous buffers or organic solvents like DMF or DMSO.

Major Products: The primary product of the reaction is an amide bond formed between the amine group of the target molecule and the NHS ester group of this compound. This results in the conjugation of the PEG moiety to the target molecule, enhancing its solubility and stability .

Scientific Research Applications

Acid-PEG2-NHS ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO8/c14-9-1-2-10(15)13(9)21-12(18)4-6-20-8-7-19-5-3-11(16)17/h1-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDVUAAFWRODRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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